Trh-potentiating peptide

Übersicht

Beschreibung

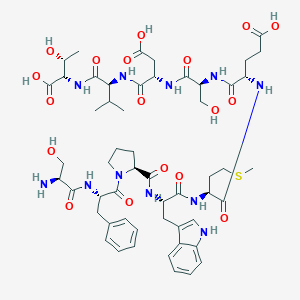

TRH-potentiating peptide (Ps4) is a synthetic peptide derivative of TRH (thyrotropin-releasing hormone), initially identified for its ability to enhance TRH activity. Structurally, Ps4 contains 11 amino acids with critical residues influencing receptor binding. Studies reveal that [125I-Tyr0]Ps4 exhibits high affinity (Ki ≈ 0.2–5 nM) and selectivity for an orphan membrane receptor in rat anterior pituitary . Key structural features include:

- Tyr0: Essential for receptor recognition; substitution with Gly or Asp reduces affinity (Ki ≈ 95–51 nM) .

- Asp8: Critical for binding; replacement with Asn lowers potency (Ki ≈ 51 nM) .

- Pro3 and Ser1: Alanine substitutions here enhance affinity by 10-fold .

However, its orphan receptor’s exact physiological role remains under investigation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the peptide sequence Gln-His-Pro-Gly, which is linked by connecting sequences. The synthetic process typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar principles as laboratory synthesis but on a larger scale. High-pressure liquid chromatography and ion-exchange chromatography are employed to purify the peptide. The process ensures the production of high-purity peptides suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.

Substitution: This reaction involves replacing specific amino acids within the peptide sequence to study structure-activity relationships

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. These modifications help in understanding the structure-activity relationships and the role of specific amino acids in the peptide’s function .

Wissenschaftliche Forschungsanwendungen

Research Findings and Case Studies

Numerous studies have explored the biological activity of TRH-PP, highlighting its potential therapeutic applications. Below is a summary of key research findings:

Therapeutic Applications

The unique properties of TRH-PP suggest various therapeutic avenues:

- Hypothyroidism Treatment : By enhancing TSH secretion, TRH-PP may serve as a potential treatment for hypothyroidism.

- Neuromodulation : Its action within the central nervous system positions it as a candidate for treating neurological disorders.

- Gastrointestinal Disorders : Its ability to potentiate gastric acid secretion indicates potential applications in gastrointestinal therapies.

Structural Requirements for Activity

Research has identified specific amino acids within the TRH-PP sequence that are critical for its receptor binding and biological activity:

- Critical Residues : Substitutions such as Tyr0 with Gly or Asp8 with Asn drastically reduce binding affinity.

- Enhancing Modifications : Changes like Ser1→Ala or Pro3→Ala can increase binding affinity significantly.

Wirkmechanismus

Prepro-thyrotropin releasing hormone (160-169) exerts its effects by enhancing thyrotropin-releasing hormone-induced thyrotropin secretion. It binds to specific receptors in the anterior pituitary gland, leading to the activation of intracellular signaling pathways that promote the release of thyroid-stimulating hormone. This peptide acts in a dose-dependent manner and has been shown to potentiate the effects of thyrotropin-releasing hormone .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Modifications in Ps4 and Their Impact

Table 2: Comparison with TRH-Like and Other Potentiating Peptides

Mechanistic and Selectivity Insights

Ps4 vs. TRH-Like Peptides :

- TRH-like peptides (e.g., [3-Me-His²]TRH) exhibit cross-reactivity with TRH antibodies but vary in binding constants (10⁻³–10⁻⁹ M) depending on histidine substitutions . For example, replacing His² with Leu or Phe reduces affinity by 1000-fold compared to Ps4’s optimized substitutions .

- Ps4’s selectivity for the pituitary orphan receptor contrasts with TRH-like peptides’ broader CNS distribution .

Ps4 vs. Bradykinin-Potentiating Peptides (BPPs) :

Therapeutic Potential and Challenges

- Ps4 Advantages :

- Limitations :

Biologische Aktivität

The Trh-potentiating peptide (TRH-PP), a derivative of the thyrotropin-releasing hormone (TRH) prohormone, plays a significant role in the regulation of thyroid-stimulating hormone (TSH) secretion. This article delves into the biological activity of TRH-PP, examining its mechanisms of action, structural characteristics, and potential therapeutic applications based on diverse research findings.

Overview of this compound

TRH-PP is derived from the prepro-thyrotropin-releasing hormone and consists of a sequence that enhances TRH-induced TSH secretion. It operates within the hypothalamo-pituitary-thyroid axis, crucial for maintaining thyroid function and metabolic regulation. The primary sequence of TRH-PP has been identified as Ser-Phe-Pro-Trp-Met-Glu-Ser-Asp-Val-Thr, which is essential for its biological activity .

TRH-PP enhances the action of TRH by binding to specific receptors in the anterior pituitary gland. This binding activates intracellular signaling pathways that lead to increased TSH release. The potency of TRH-PP is dose-dependent, indicating that higher concentrations yield greater biological effects .

Key Mechanisms:

- Receptor Binding : TRH-PP binds to orphan receptors in the anterior pituitary, with studies showing a high affinity for these sites (Ki approximately 5 nM) .

- Signal Transduction : The peptide initiates signaling cascades that amplify the effects of TRH on TSH secretion, demonstrating its role as a neuromodulator within the central nervous system (CNS) .

Structural Requirements for Activity

Research has identified specific amino acids within the TRH-PP sequence that are critical for its receptor binding and biological activity. Substitutions at certain positions can significantly alter its affinity:

- Critical Residues : Substituting Tyr0 with Gly or Asp8 with Asn drastically reduces binding affinity (Ki approximately 95 and 51 nM, respectively) .

- Enhancing Modifications : Changes such as Ser1→Ala or Pro3→Ala can increase binding affinity by tenfold compared to the parent peptide .

Research Findings and Case Studies

Numerous studies have explored the biological activity of TRH-PP, highlighting its potential therapeutic applications:

Table 1: Summary of Research Findings on this compound

Therapeutic Applications

The unique properties of TRH-PP suggest various therapeutic avenues:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of synthetic TRH-potentiating peptide?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for assessing purity (>95%) and verifying molecular weight. For stability studies, circular dichroism (CD) spectroscopy can evaluate secondary structure under varying pH/temperature conditions .

- Data Consideration : Batch-specific variations in salt content (e.g., trifluoroacetic acid residues) may require additional peptide content analysis for cell-based assays .

Q. How can researchers identify the primary mechanisms of action of this compound in neuroendocrine pathways?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity for TRH receptors. Pair with siRNA knockdown models to validate receptor specificity. In vivo microdialysis in rodent models can measure downstream neurotransmitter release (e.g., dopamine, serotonin) post-administration .

Q. What experimental designs are optimal for assessing this compound’s dose-response relationships?

- Methodological Answer : Employ a log-scale dose range (e.g., 0.1–100 µM) in cell cultures, measuring cAMP or calcium flux as functional readouts. Include positive controls (e.g., synthetic TRH) and negative controls (vehicle-only) to normalize data. Replicate across ≥3 independent batches to account for synthesis variability .

Advanced Research Questions

Q. How can batch-to-batch inconsistencies in synthetic this compound be minimized for sensitive bioassays?

- Methodological Answer : Request rigorous quality control (QC) protocols from suppliers:

- Peptide content analysis (via amino acid analysis) to quantify active peptide vs. counterions.

- Stability profiling under accelerated conditions (e.g., 40°C/75% humidity) to identify degradation products .

- Contradiction Handling : While notes that limited QC suffices for most studies, advanced applications (e.g., pharmacokinetics) require ISO-certified synthesis with endotoxin testing .

Q. What strategies address contradictory findings between in vitro efficacy and in vivo bioavailability of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and blood-brain barrier penetration in animal models.

- Structural Modification : Introduce D-amino acids or PEGylation to enhance proteolytic resistance. Computational tools (e.g., molecular dynamics simulations) can predict modification impacts .

Q. How can researchers design a translational study to evaluate this compound’s therapeutic potential in neurodegenerative disorders?

- Methodological Answer :

- Preclinical Phase : Use transgenic murine models (e.g., Alzheimer’s Aβ-overexpression) with behavioral assays (Morris water maze) and biomarker analysis (tau phosphorylation).

- Clinical Translation : Align with FDA guidelines for peptide therapeutics, including GMP synthesis and Phase I safety trials with healthy volunteers. Incorporate PET imaging to monitor target engagement .

Q. Data Analysis & Validation

Q. What statistical approaches are suitable for reconciling variability in this compound’s neuroendocrine effects across studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study heterogeneity (e.g., dosing regimens, animal strains). Use Bayesian meta-analysis to weight high-quality studies (large sample sizes, blinded designs) more heavily .

Q. How can artificial intelligence (AI) optimize the design of this compound analogs with enhanced stability?

- Methodological Answer : Train deep learning models on peptide databases (e.g., MEROPS, PeptideDB) to predict protease cleavage sites. Generative adversarial networks (GANs) can propose analogs with improved half-life while retaining receptor affinity .

Q. Ethical & Regulatory Considerations

Q. What ethical frameworks govern the use of this compound in human trials?

- Methodological Answer : Adhere to Declaration of Helsinki principles:

- Informed Consent : Disclose potential risks (e.g., hormonal imbalances) in participant documentation.

- Data Transparency : Register trials on ClinicalTrials.gov and share adverse event data publicly .

Q. Future Directions

Q. What emerging technologies could revolutionize this compound research in the next decade?

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)/t28-,32+,34+,35+,36+,37+,38+,39+,40+,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UKESGPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153476 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-91-1 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.